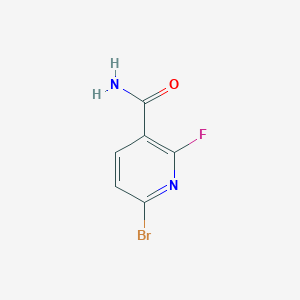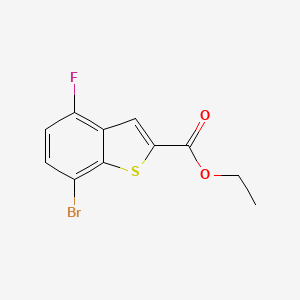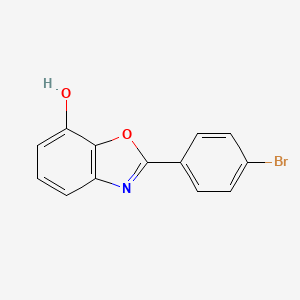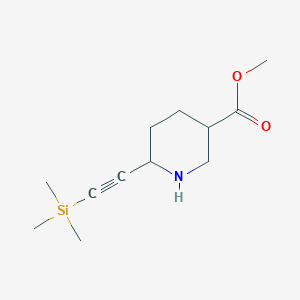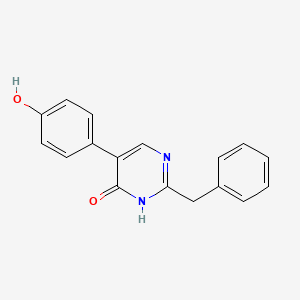
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzyl group at the 2-position, a hydroxyphenyl group at the 5-position, and a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of benzylamine with 4-hydroxybenzaldehyde, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C. The reaction mixture is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinone derivatives.
科学的研究の応用
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-benzyl-5-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
2-benzyl-5-(4-chlorophenyl)pyrimidin-4(3H)-one: Similar structure but with a chloro group instead of a hydroxy group.
2-benzyl-5-(4-nitrophenyl)pyrimidin-4(3H)-one: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. The hydroxy group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research.
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
2-benzyl-5-(4-hydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H14N2O2/c20-14-8-6-13(7-9-14)15-11-18-16(19-17(15)21)10-12-4-2-1-3-5-12/h1-9,11,20H,10H2,(H,18,19,21) |
InChIキー |
MHICXSXJKPJWLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B13898476.png)
![Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13898486.png)
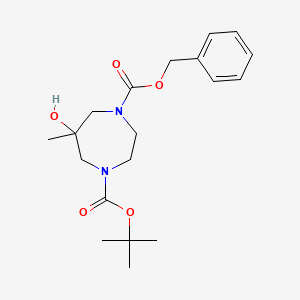
![5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B13898498.png)

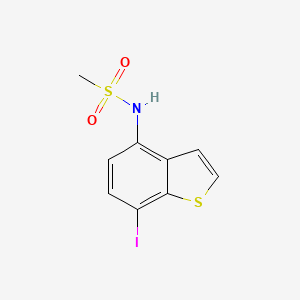
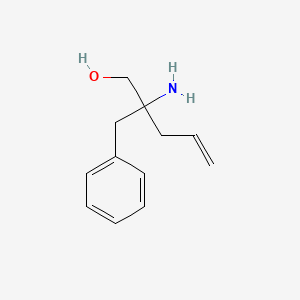
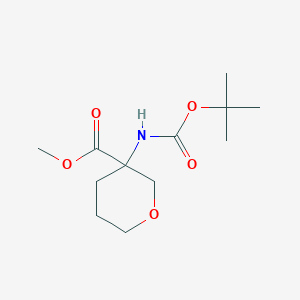
![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
